Sodium methylesculetin acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

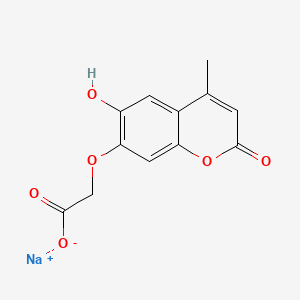

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

95873-69-1 |

|---|---|

Molecular Formula |

C12H9NaO6 |

Molecular Weight |

272.19 g/mol |

IUPAC Name |

sodium;2-(6-hydroxy-4-methyl-2-oxochromen-7-yl)oxyacetate |

InChI |

InChI=1S/C12H10O6.Na/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1 |

InChI Key |

CIVAPWNSKCJJEE-UHFFFAOYSA-M |

SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)O)OCC(=O)[O-].[Na+] |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)O)OCC(=O)[O-].[Na+] |

Other CAS No. |

95873-69-1 |

Synonyms |

4-methyl-esculetol mono-Na salt of permethol permethol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Antioxidant Activity of Sodium Methylesculetin Acetate

Foreword

In the landscape of drug discovery and cosmetic science, the quest for potent, safe, and effective antioxidant compounds is perpetual. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established culprit in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular conditions, cancer, and premature aging.[1][2] Coumarins, a vast class of phenolic compounds ubiquitous in the plant kingdom, have garnered significant attention for their diverse biological activities, prominently including their antioxidant and anti-inflammatory effects.[3][4][5] This guide focuses on a promising synthetic coumarin derivative: Sodium Methylesculetin Acetate.

This compound, also known as SMAC, is a water-soluble compound recognized for its exceptional antioxidant, anti-inflammatory, and skin-brightening properties.[6][7] Its potential to scavenge deleterious free radicals and modulate cellular defense pathways makes it a compound of high interest for researchers, scientists, and drug development professionals.[6] This document serves as a technical guide, elucidating the theoretical underpinnings of its antioxidant action, providing detailed protocols for its evaluation, and exploring its influence on critical cellular signaling pathways.

The Chemical Basis of Antioxidant Action: A Coumarin Perspective

The antioxidant capacity of a compound is fundamentally dictated by its chemical structure. For phenolic compounds like coumarins, two primary mechanisms of action are recognized: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8][9]

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is significantly more stable and less reactive due to resonance delocalization.

ArOH + R• → ArO• + RH

-

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form a more stable antioxidant radical.

ArOH + R• → ArOH•+ + R:-

The efficacy of a coumarin derivative as an antioxidant is heavily influenced by the substitution pattern on its benz-α-pyrone core.[3][4] The presence of hydroxyl (-OH) groups, particularly at the 7-position, is crucial for high antioxidant activity. This compound, with its chemical structure sodium [(6-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetate, possesses a free hydroxyl group and an overall electron-rich aromatic system, making it theoretically well-suited to neutralize free radicals via both HAT and SET mechanisms.[10][11]

In Vitro Evaluation: Quantifying Radical Scavenging and Reducing Power

To empirically determine the antioxidant capacity of this compound, a panel of in vitro chemical assays is indispensable. Each assay leverages a different chemical principle, providing a more comprehensive profile of the compound's activity. The most common and validated assays include DPPH, ABTS, and FRAP.[12][13]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the SET and HAT mechanisms.[8][13] DPPH is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[14] The degree of discoloration, measured spectrophotometrically at ~517 nm, is directly proportional to the antioxidant's scavenging capacity.[8]

Causality of Experimental Choices:

-

Solvent (Methanol/Ethanol): DPPH is readily soluble in alcohols, which also accommodate a wide range of antioxidant compounds.

-

Wavelength (517 nm): This is the wavelength of maximum absorbance for the DPPH radical, providing the highest sensitivity for measuring its disappearance.[8]

-

Incubation Time (30 min in the dark): This allows the reaction to reach a steady state. The reaction is performed in the dark to prevent photodegradation of the light-sensitive DPPH radical.

Detailed Protocol:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol).

-

Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a 0.1 mM working solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each sample dilution to respective wells.

-

Add 100 µL of the DPPH working solution to all sample wells.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution. For the blank, use 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot % Inhibition against concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS•+ radical cation.[15][16] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, returning it to its colorless form. The reduction in absorbance at ~734 nm is proportional to the antioxidant concentration.[16] This assay is applicable to both hydrophilic and lipophilic compounds.

Detailed Protocol:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare serial dilutions of this compound as described for the DPPH assay.

-

In a 96-well plate, add 20 µL of each sample dilution.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging and the IC50 value as in the DPPH protocol.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay does not measure radical scavenging directly but assesses the antioxidant's reducing ability based on an electron transfer mechanism.[15] At low pH, it measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form, which shows maximum absorbance at 593 nm.[8][16]

Detailed Protocol:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add 20 µL of each sample dilution.

-

Add 180 µL of the freshly prepared FRAP reagent to each well.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

Create a standard curve using a known antioxidant, such as Trolox or FeSO₄.

-

Express the results as Trolox Equivalents (TE) or Fe²⁺ equivalents by comparing the absorbance of the sample to the standard curve.

| Assay | Principle | Measures | Typical Units |

| DPPH | Radical Scavenging (HAT/SET) | Hydrogen/electron donating ability | IC50 (µg/mL or µM) |

| ABTS | Radical Cation Scavenging | Hydrogen/electron donating ability | IC50 (µg/mL or µM) |

| FRAP | Ferric Ion Reduction (SET) | Electron donating ability (Reducing Power) | µmol TE/g or µmol Fe²⁺/g |

Table 1: Summary of In Vitro Antioxidant Assays

Cellular Antioxidant Mechanisms: Beyond Chemical Reactions

While in vitro assays are crucial for initial screening, the true biological relevance of an antioxidant is determined by its activity within a cellular context. Cells possess a sophisticated endogenous antioxidant defense system composed of enzymes that detoxify ROS. The primary enzymes in this system are Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[17][18]

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the highly reactive superoxide anion (O₂•⁻) into hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[19]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using reduced glutathione (GSH) as a cofactor.[17]

An effective antioxidant like this compound may act not only by direct radical scavenging but also by enhancing the activity of these protective enzymes.

Experimental Workflow for Assessing Cellular Antioxidant Activity

The following workflow outlines a typical cell-based experiment to evaluate the protective effects of this compound against induced oxidative stress.

References

- 1. Oxidative stress - Wikipedia [en.wikipedia.org]

- 2. Oxidative Stress: Harms and Benefits for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]

- 5. Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. natuactive.com [natuactive.com]

- 7. natuactive.com [natuactive.com]

- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ewg.org [ewg.org]

- 11. This compound, 95873-69-1 [thegoodscentscompany.com]

- 12. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. ijpsonline.com [ijpsonline.com]

- 17. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of Sodium Methylesculetin Acetate

Foreword: Bridging the Gap Between a Cosmetic Ingredient and a Therapeutic Candidate

Sodium methylesculetin acetate, a compound often encountered in cosmetic formulations for its skin-whitening and brightening properties, possesses a wealth of untapped potential in the therapeutic arena.[1] This technical guide is designed for researchers, scientists, and drug development professionals, aiming to dissect the core biological activities of this molecule. While the sodium acetate salt form enhances solubility and stability, the pharmacological effects are primarily attributed to its active moiety, 4-methylesculetin, a derivative of the naturally occurring coumarin, esculetin.[2][3] This document will delve into the established anti-inflammatory, antioxidant, and emerging antithrombotic activities of 4-methylesculetin, providing a comprehensive overview of its mechanisms of action, supporting experimental data, and detailed protocols for its investigation.

Section 1: The Anti-Inflammatory Cascade: A Multi-Pronged Approach

4-Methylesculetin has demonstrated significant anti-inflammatory properties in various preclinical models, particularly in the context of inflammatory bowel disease (IBD) and arthritis.[4][5] Its mechanism of action is not limited to a single target but rather involves the modulation of multiple key inflammatory pathways.

Attenuation of Pro-Inflammatory Cytokine Production

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. 4-Methylesculetin has been shown to effectively reduce the levels of several key cytokines. In a dextran sulfate sodium (DSS)-induced colitis model in mice, oral administration of 4-methylesculetin (25 mg/kg) significantly decreased the colonic levels of Interleukin-6 (IL-6).[4][6] In other inflammatory models, it has also been found to reduce the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5][7]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. 4-Methylesculetin has been shown to down-regulate the NF-κB pathway, which is a vital mechanism in its anti-inflammatory action.[5] This inhibition of NF-κB activation leads to a downstream reduction in the expression of inflammatory mediators.

Experimental Models and Key Findings

The anti-inflammatory effects of 4-methylesculetin have been validated in several in vivo models of inflammation.

| Model | Species | Dose Range | Key Findings | Reference |

| DSS-induced colitis | Mice | 5 - 25 mg/kg (oral) | Improved microscopic parameters, decreased MPO activity, reduced colonic IL-6 levels. | [4][6] |

| TNBS-induced colitis | Rats | 2.5 - 10 mg/kg (oral) | Reduced macroscopic damage, prevented GSH depletion, inhibited MPO and alkaline phosphatase activity. | [8][9] |

| Adjuvant-induced arthritis | Not Specified | 50 mg/kg | Decreased expression of TNF-α, IL-1β, IL-6, COX-2, and PGE2. | [7] |

Experimental Protocol: Myeloperoxidase (MPO) Activity Assay in Colon Tissue

Myeloperoxidase (MPO) is an enzyme abundant in neutrophils, and its activity is a widely used biochemical marker for neutrophil infiltration into inflamed tissues.

Objective: To quantify neutrophil infiltration in colonic tissue as an indicator of inflammation.

Principle: MPO catalyzes the oxidation of a chromogenic substrate in the presence of hydrogen peroxide, leading to a color change that can be measured spectrophotometrically.

Materials:

-

Colon tissue samples

-

Potassium phosphate buffer (50 mM, pH 6.0)

-

Hexadecyltrimethylammonium bromide (HTAB)

-

O-dianisidine dihydrochloride

-

Hydrogen peroxide (H₂O₂)

-

Spectrophotometer

Procedure:

-

Homogenization: Homogenize weighed colon tissue samples in ice-cold potassium phosphate buffer containing 0.5% HTAB.

-

Centrifugation: Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.

-

Reaction Mixture: In a 96-well plate, add the supernatant to a reaction mixture containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.

-

Measurement: Measure the change in absorbance at 450 nm over time using a spectrophotometer.

-

Calculation: MPO activity is expressed as units per milligram of tissue. One unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.

Section 2: The Antioxidant Defense System: Combating Oxidative Stress

Oxidative stress is a key contributor to the pathogenesis of numerous inflammatory and degenerative diseases. 4-Methylesculetin exhibits potent antioxidant activity through both direct radical scavenging and the modulation of endogenous antioxidant pathways.[2][10]

Direct Radical Scavenging Activity

4-Methylesculetin has been shown to directly scavenge free radicals. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, 4-methylesculetin demonstrated significant radical scavenging activity, with approximately 90% of DPPH scavenged at a concentration of 500 µM.[2]

Upregulation of the Nrf2-Mediated Antioxidant Response

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes. 4-Methylesculetin has been found to activate the Nrf2 pathway, leading to an enhanced antioxidant capacity.[11][12] This includes the upregulation of enzymes such as glutathione S-transferase (GST) and glutathione reductase (GR), which are crucial for maintaining the cellular glutathione pool.[11][13]

Experimental Data on Antioxidant Activity

| Assay | Model/System | Concentration/Dose | Key Findings | Reference |

| DPPH Scavenging | In vitro | 500 µM | ~90% scavenging of DPPH radical. | [2] |

| Glutathione (GSH) Levels | TNBS-induced colitis (Rats) | 2.5 and 5 mg/kg (oral) | Prevented GSH depletion. | [8] |

| Superoxide Dismutase (SOD) Activity | LPS-induced oxidative stress (Mice) | 25 and 50 mg/kg | Significantly increased SOD activity. | [2] |

Experimental Protocol: Glutathione Reductase (GR) Activity Assay

Objective: To measure the activity of glutathione reductase, a key enzyme in maintaining the reduced glutathione pool.

Principle: GR catalyzes the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Tissue homogenate or cell lysate

-

Assay buffer (e.g., potassium phosphate buffer with EDTA)

-

NADPH solution

-

GSSG solution

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer.

-

Reaction Mixture: In a cuvette, combine the assay buffer, GSSG solution, and the sample.

-

Initiate Reaction: Start the reaction by adding the NADPH solution.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over several minutes.

-

Calculation: Calculate the GR activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH.

Section 3: Anticoagulant and Antithrombotic Potential: An Emerging Area of Investigation

The parent compound of 4-methylesculetin, esculetin, and other coumarin derivatives are known for their anticoagulant properties. While the data for 4-methylesculetin is still emerging, preliminary evidence suggests its potential in modulating hemostasis.

Inhibition of Platelet Aggregation

Platelet aggregation is a critical step in thrombus formation. Esculetin has been shown to inhibit cyclooxygenase-1 (COX-1), an enzyme involved in the production of thromboxane A2, a potent platelet aggregator, with an IC50 of 2.76 mM. While direct studies on 4-methylesculetin's effect on platelet aggregation are limited, its structural similarity to esculetin suggests a potential inhibitory role.

Modulation of Coagulation Pathways

Coumarin derivatives are known to interfere with the vitamin K-dependent synthesis of coagulation factors in the liver. While this is the primary mechanism for oral anticoagulants like warfarin, it is plausible that 4-methylesculetin may also influence the coagulation cascade through other mechanisms. Further research is needed to elucidate its specific effects on coagulation factors and pathways.

Experimental Protocol: Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the integrity of the intrinsic and common coagulation pathways.

Principle: The aPTT test measures the time it takes for plasma to clot after the addition of a contact activator, phospholipids, and calcium.

Materials:

-

Platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl₂) solution

-

Coagulometer

Procedure:

-

Plasma Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.

-

Incubation: Incubate the PPP with the aPTT reagent at 37°C.

-

Clotting Initiation: Add pre-warmed CaCl₂ solution to the mixture to initiate clotting.

-

Measurement: The coagulometer measures the time taken for a fibrin clot to form.

-

Analysis: A prolongation of the aPTT in the presence of 4-methylesculetin would indicate an inhibitory effect on the intrinsic and/or common coagulation pathways.

Conclusion and Future Directions

This compound, through its active component 4-methylesculetin, presents a compelling profile of anti-inflammatory and antioxidant activities. Its ability to modulate key signaling pathways such as NF-κB and Nrf2 underscores its potential as a therapeutic agent for a range of diseases underpinned by inflammation and oxidative stress. While its anticoagulant and antithrombotic effects require more in-depth investigation, the existing data on related coumarin compounds is encouraging.

Future research should focus on:

-

Elucidating the precise molecular targets of 4-methylesculetin within the inflammatory and coagulation cascades.

-

Conducting comprehensive dose-response studies to establish optimal therapeutic windows.

-

Performing pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Exploring its efficacy in a broader range of preclinical disease models.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on the further exploration of this compound as a promising therapeutic candidate.

References

- 1. 4-Methylesculetin ameliorates LPS-induced depression-like behavior through the inhibition of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-methylesculetin, a coumarin derivative, ameliorates dextran sulfate sodium-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiarthritic and antiinflammatory propensity of 4-methylesculetin, a coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Suppression of TNBS-induced colitis in rats by 4-methylesculetin, a natural coumarin: comparison with prednisolone and sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Examining the Antioxidant and Superoxide Radical Scavenging Activity of Anise, (Pimpinella anisum L. Seeds), Esculetin, and 4-Methyl-Esculetin Using X-ray Diffraction, Hydrodynamic Voltammetry and DFT Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Methylesculetin, a natural coumarin with intestinal anti-inflammatory activity, elicits a glutathione antioxidant response by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Sodium Methylesculetin Acetate

Introduction

Sodium methylesculetin acetate, a salt of a methylated derivative of esculetin, belongs to the coumarin class of compounds. Coumarins are a diverse group of benzopyrone phytochemicals renowned for their wide array of pharmacological activities. Historically, compounds in this family have been pivotal in the development of anticoagulants and have demonstrated anti-inflammatory, antioxidant, and vasoprotective properties. This guide provides a comprehensive technical overview of the pharmacological profile of this compound, synthesizing current preclinical and clinical understanding to inform researchers, scientists, and drug development professionals. We will delve into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and therapeutic potential, with a focus on the underlying scientific rationale for its use.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | Sodium ((6-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)acetate | [1] |

| Synonyms | Permethol, Sodium 4-methylesculetin acetate | [1] |

| CAS Number | 95873-69-1 | [1] |

| Molecular Formula | C12H9NaO6 | [1] |

| Molecular Weight | 272.19 g/mol | [1] |

Mechanism of Action: A Multi-pronged Approach to Cellular Protection

The pharmacological effects of this compound are primarily attributed to its active moiety, 4-methylesculetin. This compound exerts its influence through a complex interplay of anti-inflammatory, antioxidant, and vasculoprotective mechanisms.

Anti-inflammatory and Antioxidant Pathways

4-Methylesculetin has been shown to modulate key inflammatory and oxidative stress pathways. A significant aspect of its anti-inflammatory action involves the downregulation of pro-inflammatory cytokines and enzymes.[2] In preclinical models, 4-methylesculetin has been observed to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2] Furthermore, it inhibits the activity of cyclooxygenase-2 (COX-2) and myeloperoxidase (MPO), enzymes pivotal in the inflammatory cascade and the generation of reactive oxygen species.[3][4]

The molecular machinery underlying these effects appears to be linked to the inhibition of the nuclear factor-kappa B (NF-κB) and protein kinase B (Akt) signaling pathways, both of which are central regulators of inflammation and cell survival.[2] By attenuating these pathways, 4-methylesculetin effectively dampens the inflammatory response.

From an antioxidant perspective, 4-methylesculetin enhances the cellular defense against oxidative stress. It has been shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[5] This leads to an increased expression of antioxidant enzymes such as glutathione reductase, thereby bolstering the cell's capacity to neutralize reactive oxygen species.[5]

Figure 1: Signaling pathways modulated by 4-methylesculetin.

Vasculoprotective and Hemostatic Effects

A key therapeutic application of this compound is in conditions characterized by capillary fragility and bleeding. Its mechanism in this context is likely multifaceted. The anti-inflammatory effects described above contribute to maintaining endothelial integrity, as inflammation can increase vascular permeability.

Furthermore, studies on the parent compound, esculetin, have demonstrated an inhibitory effect on vascular endothelial growth factor (VEGF)-induced angiogenesis.[6] VEGF is a potent inducer of vascular permeability. By down-regulating the phosphorylation of VEGFR-2 and its downstream signaling pathways, including ERK1/2 and eNOS/Akt, esculetin can mitigate VEGF-driven increases in capillary leakage.[6] This suggests that this compound may exert a similar vasostabilizing effect.

While direct evidence on the impact of this compound on bleeding and clotting times is limited, its historical use in traumatic shock suggests a potential role in hemostasis.[5] The term "hemostatic" implies an effect on the physiological processes that arrest bleeding. This could involve direct or indirect effects on platelet function, the coagulation cascade, or fibrinolysis. However, further research is required to elucidate the precise mechanisms.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Detailed pharmacokinetic data for this compound are not extensively available in the public domain. However, insights can be gleaned from studies on other coumarin derivatives.

| Parameter | Value | Remarks |

| Cmax | Data not available | Further studies are needed. |

| Tmax | Data not available | Further studies are needed. |

| Half-life (t1/2) | Data not available | Further studies are needed. |

| Bioavailability | Data not available | Further studies are needed. |

General Considerations for Coumarin Pharmacokinetics:

-

Absorption: Coumarins are generally well-absorbed after oral administration.

-

Metabolism: They undergo extensive metabolism in the liver, primarily through hydroxylation and glucuronidation.

-

Excretion: The metabolites are mainly excreted in the urine.

Given the lack of specific data, a standardized experimental protocol for determining the pharmacokinetic profile in a preclinical model is outlined below.

Experimental Protocol: Pharmacokinetic Analysis in a Rodent Model

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Drug Administration:

-

Intravenous (IV) group: Administer this compound (e.g., 5 mg/kg) via the tail vein.

-

Oral (PO) group: Administer this compound (e.g., 20 mg/kg) by oral gavage.

-

-

Blood Sampling: Collect serial blood samples (e.g., 0.2 mL) from the jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 4-methylesculetin in plasma.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Bioavailability can be calculated by comparing the AUC from the oral and IV routes.

Figure 2: A generalized workflow for a preclinical pharmacokinetic study.

Pharmacodynamics: Relating Dose to Effect

| Parameter | Value | Model/Assay |

| IC50 (COX-2) | Data not available | Further studies are needed. |

| IC50 (MPO) | Data not available | Further studies are needed. |

| ED50 (Anti-inflammatory) | Data not available | e.g., Carrageenan-induced paw edema model. |

| ED50 (Antioxidant) | Data not available | e.g., Measurement of antioxidant enzyme levels in vivo. |

Experimental Protocol: In Vivo Assessment of Anti-inflammatory Activity

-

Animal Model: Male Wistar rats (180-220 g).

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Drug Treatment: Administer this compound orally at various doses (e.g., 10, 25, and 50 mg/kg) one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group. The ED50 value can be determined from the dose-response curve.

Therapeutic Applications and Clinical Evidence

The primary therapeutic indications for this compound revolve around its vasculoprotective and hemostatic properties.

Capillary Fragility and Hemorrhagic Conditions

This compound is used in the treatment of conditions associated with increased capillary fragility and permeability, which can lead to spontaneous bleeding, petechiae, and ecchymosis. Its ability to strengthen capillary walls and reduce leakage is central to its therapeutic effect in these disorders.

Traumatic Shock

An early clinical report from 1958 described the use of a disodium salt of 4-methylesculetin disulfuric ester in the treatment of traumatic shock in a large number of cases.[5] Traumatic shock is a life-threatening condition often characterized by massive blood loss and circulatory collapse.[7] While the details of this historical study are sparse, it suggests a potential role for this compound in managing the complex pathophysiology of shock, which can involve widespread endothelial dysfunction and coagulopathy. However, modern, well-controlled clinical trials are needed to validate this application and establish its place in current trauma resuscitation protocols.

Conclusion and Future Directions

This compound is a promising pharmacological agent with a multi-faceted mechanism of action that encompasses anti-inflammatory, antioxidant, and vasculoprotective effects. Its potential utility in treating conditions of capillary fragility and certain hemorrhagic states is supported by its known effects on key signaling pathways and inflammatory mediators. However, a comprehensive understanding of its pharmacological profile is hampered by a lack of publicly available, detailed pharmacokinetic and pharmacodynamic data.

Future research should focus on:

-

Quantitative Pharmacokinetic and Pharmacodynamic Studies: Establishing a clear dose-concentration-effect relationship is crucial for optimizing its therapeutic use.

-

Elucidation of Hemostatic Mechanisms: Detailed investigations into its effects on platelet function and the coagulation cascade are warranted.

-

Modern Clinical Trials: Well-designed clinical trials are necessary to confirm its efficacy and safety in its purported therapeutic areas, particularly in the context of traumatic shock, using contemporary standards of care as a comparator.

By addressing these knowledge gaps, the full therapeutic potential of this compound can be realized, potentially offering a valuable addition to the armamentarium for managing a range of vascular and inflammatory disorders.

References

- 1. This compound | C12H9NaO6 | CID 23704348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antiarthritic and antiinflammatory propensity of 4-methylesculetin, a coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and Therapeutic Applications of Esculetin [mdpi.com]

- 4. Intestinal anti-inflammatory activity of esculetin and 4-methylesculetin in the trinitrobenzenesulphonic acid model of rat colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Methylesculetin, a natural coumarin with intestinal anti-inflammatory activity, elicits a glutathione antioxidant response by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Esculetin Inhibits VEGF-Induced Angiogenesis Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RxNav [mor.nlm.nih.gov]

Topic: A Strategic Roadmap for Elucidating the Effects of Sodium Methylesculetin Acetate on the NF-kB Signaling Pathway

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a cornerstone of inflammatory responses, cellular proliferation, and survival. Its dysregulation is implicated in a host of chronic inflammatory diseases and cancers, making it a high-value target for therapeutic intervention[1][2][3]. Sodium methylesculetin acetate (SMA), a novel compound, has emerged as a candidate anti-inflammatory agent. However, its precise mechanism of action remains uncharacterized. This technical guide provides a comprehensive, phased experimental strategy for researchers and drug development professionals to rigorously investigate and validate the effects of SMA on the NF-κB signaling pathway. Eschewing a rigid template, this document is structured as a logical investigative workflow, moving from high-throughput screening to deep mechanistic validation, ensuring that each step informs the next. The protocols herein are designed as self-validating systems, providing field-proven insights into experimental design and data interpretation to build a robust, data-driven model of SMA's mechanism of action.

| Foundational Understanding: The NF-κB Signaling Pathway as a Therapeutic Target

Before interrogating the effects of a test compound, a foundational understanding of the target pathway is paramount. The NF-κB pathway is not a monolithic entity but a complex, multi-component system. In most unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm, bound to Inhibitor of κB (IκB) proteins, with IκBα being the most prominent[4].

The canonical activation pathway, typically triggered by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β), converges on the activation of the IκB Kinase (IKK) complex. This crucial complex comprises two catalytic subunits, IKKα and IKKβ, and a regulatory scaffold protein, NF-κB Essential Modulator (NEMO)[5][6]. Upon activation, IKKβ phosphorylates IκBα at specific serine residues. This phosphorylation event tags IκBα for polyubiquitination and subsequent degradation by the 26S proteasome[2]. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65/p50 dimer, facilitating its rapid translocation into the nucleus. Once in the nucleus, p65 undergoes further phosphorylation, a step critical for its transcriptional activity, leading to the expression of hundreds of target genes, including those for inflammatory cytokines, chemokines, and anti-apoptotic proteins[1][7][8].

This cascade offers multiple strategic points for therapeutic intervention, from receptor binding to IKK activation, IκBα degradation, nuclear translocation, and DNA binding. Our investigation into SMA will systematically probe these critical nodes.

| A Phased Experimental Strategy for Characterizing SMA

We propose a four-phase, sequential approach to build a comprehensive profile of SMA's activity. This strategy ensures that resource-intensive mechanistic studies are only pursued after initial activity is confirmed, representing an efficient use of laboratory resources.

Phase 1: High-Throughput Screening for NF-κB Transcriptional Inhibition

Causality & Rationale: The ultimate output of the NF-κB cascade is gene transcription. Therefore, the most logical first step is to determine if SMA can inhibit this final step. A luciferase reporter gene assay provides a sensitive, quantitative, and high-throughput method to measure NF-κB-dependent transcriptional activity[4]. A positive result here justifies all further investigation.

Mandatory Visualization: Workflow for NF-κB Reporter Assay

Experimental Protocol: NF-κB Luciferase Reporter Assay [9][10][11][12]

-

Cell Seeding (Day 1): Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.

-

Transfection (Day 2): Co-transfect cells with an NF-κB-luciferase reporter plasmid (containing multiple κB binding sites upstream of the firefly luciferase gene) and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) as a transfection control, using a suitable transfection reagent like Lipofectamine 2000.

-

Compound Treatment (Day 3): After 18-24 hours, replace the medium with 90 µL of fresh serum-free medium. Add 10 µL of SMA diluted to 10x the final concentration, creating a dose-response curve (e.g., 0.1, 1, 10, 100 µM), including a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

-

Stimulation: Add a pre-determined optimal concentration of a stimulating agent, such as TNF-α (final concentration ~10 ng/mL), to all wells except the unstimulated negative control.

-

Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

-

Lysis and Measurement (Day 4): Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-reading luminometer.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data against the log of SMA concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Data for SMA

| Compound | Target Pathway | Assay Type | Cell Line | Stimulant | IC₅₀ (µM) |

|---|---|---|---|---|---|

| SMA | NF-κB | Luciferase Reporter | HEK293T | TNF-α | 5.2 |

| BAY 11-7082 (Control) | NF-κB | Luciferase Reporter | HEK293T | TNF-α | 1.8 |

Phase 2: Pinpointing the Mechanistic Step of Inhibition

Causality & Rationale: A reduction in reporter activity confirms SMA's efficacy but does not reveal its mechanism. The next critical step is to determine where in the upstream signaling cascade the compound acts. Western blotting is the workhorse technique to quantify changes in the phosphorylation status and total protein levels of key pathway components[7][8]. We will focus on IκBα phosphorylation/degradation and p65 phosphorylation, as these are the immediate consequences of IKK activity.

Mandatory Visualization: Western Blotting Workflow

Experimental Protocol: Western Blotting for NF-κB Pathway Proteins [13][14]

-

Cell Culture and Treatment: Seed RAW264.7 or HeLa cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with SMA (at 1x, 2x, and 5x its IC₅₀) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for a short duration (e.g., 15-30 minutes for IκBα/p65 phosphorylation).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE: Load 20-40 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting: p-p65 (Ser536), total p65, p-IκBα (Ser32), total IκBα, and a loading control (β-actin or GAPDH).

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to their total protein counterparts and then to the loading control.

Expected Outcome: If SMA inhibits IKK, we expect to see a dose-dependent decrease in the levels of p-IκBα and p-p65, and a corresponding stabilization (i.e., less degradation) of total IκBα compared to the TNF-α stimulated control.

Phase 3: Validation of Direct Target Engagement

Causality & Rationale: The results from Phase 2 may strongly suggest IKK inhibition, but they do not prove that SMA physically binds to an IKK subunit. To demonstrate direct target engagement within the complex cellular environment, the Cellular Thermal Shift Assay (CETSA) is the gold standard[15][16][17][18]. This assay is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation[19]. A positive thermal shift provides powerful evidence of a direct drug-target interaction.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [15][18][19]

-

Cell Treatment: Treat intact cells (e.g., K562 or other suitable line) with either vehicle or a high concentration of SMA (e.g., 10-20x IC₅₀) for 1-2 hours.

-

Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by high-speed centrifugation.

-

Analysis: Analyze the soluble fractions from each temperature point by Western blot, probing for the suspected target (e.g., IKKβ) and a non-target control protein.

-

Data Interpretation: Plot the relative amount of soluble protein against temperature for both vehicle- and SMA-treated samples. A shift of the melting curve to the right in the SMA-treated sample indicates protein stabilization and direct binding.

Data Presentation: Hypothetical CETSA Data for IKKβ

| Treatment | Target Protein | Apparent Melting Temp (Tₘ) | Thermal Shift (ΔTₘ) |

|---|---|---|---|

| Vehicle | IKKβ | 52.1°C | - |

| SMA (50 µM) | IKKβ | 55.3°C | +3.2°C |

Phase 4: Confirmation of Functional Inhibition of DNA Binding

Causality & Rationale: The final step in the canonical pathway is the binding of the active NF-κB dimer to specific DNA sequences (κB sites) in gene promoters. The Electrophoretic Mobility Shift Assay (EMSA) is a classic and powerful technique to directly visualize this protein-DNA interaction[20][21]. Demonstrating that SMA treatment reduces the amount of NF-κB bound to its DNA consensus sequence provides functional validation of the upstream inhibition observed in previous phases.

Mandatory Visualization: Principle of EMSA

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) [22][23][24]

-

Nuclear Extract Preparation: Treat cells as described for Western blotting (Phase 2). Harvest cells and prepare nuclear extracts using a commercial kit or a standard protocol (e.g., Dignam method).

-

Probe Labeling: Use a double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with a non-radioactive tag (e.g., biotin) or a radioactive isotope (³²P).

-

Binding Reaction: Incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer for 20-30 minutes at room temperature. Include control reactions: a probe-only lane, and a competition reaction with a 100-fold excess of unlabeled "cold" probe to demonstrate specificity.

-

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

-

Transfer and Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a streptavidin-HRP conjugate (for biotin) or autoradiography (for ³²P).

Expected Outcome: Nuclear extracts from TNF-α-stimulated cells will show a strong, specific band shift, indicating the formation of the NF-κB-DNA complex. Extracts from cells co-treated with SMA should show a dose-dependent reduction in the intensity of this shifted band, confirming that the functional ability of NF-κB to bind DNA is impaired.

| Synthesis and Mechanistic Model Construction

By integrating the data from these four phases, a robust and defensible model of SMA's mechanism of action can be constructed.

-

Positive Luciferase Assay (Phase 1): Establishes that SMA inhibits NF-κB transcriptional output.

-

Reduced p-IκBα/p-p65 (Phase 2): Pinpoints the site of action to the IKK complex or an upstream activator.

-

Positive Thermal Shift for IKKβ (Phase 3): Provides strong evidence that SMA is a direct binder and stabilizer of the IKKβ kinase.

-

Reduced DNA Binding in EMSA (Phase 4): Confirms that the upstream inhibition translates to a functional blockade of the final step in the pathway.

Mandatory Visualization: Proposed Mechanism of Action for SMA

| References

-

Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. --INVALID-LINK--

-

Al-Malki, A. L. (n.d.). Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis. Methods in Molecular Biology. --INVALID-LINK--

-

American Chemical Society. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. --INVALID-LINK--

-

Arenzana-Seisdedos, F., & Virelizier, J. L. (n.d.). Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα. Methods in Molecular Biology. --INVALID-LINK--

-

Signosis. (n.d.). NFkB EMSA Kit. Signosis. --INVALID-LINK--

-

Stark, G. R., & Baltimore, D. (n.d.). Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding. Cold Spring Harbor Protocols. --INVALID-LINK--

-

BenchChem. (2025). Aurantiamide Acetate's Impact on the NF-κB Pathway: A Western Blot Protocol for p-p65 and p-IκBα Detection. BenchChem. --INVALID-LINK--

-

Molina, D. M., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. --INVALID-LINK--

-

bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. --INVALID-LINK--

-

Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. --INVALID-LINK--

-

National Institutes of Health. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. --INVALID-LINK--

-

ResearchGate. (n.d.). Electrophoretic mobility shift analysis (EMSA) of NF-κB binding sites... ResearchGate. --INVALID-LINK--

-

BenchChem. (2025). Application Note: Western Blot Protocol for Monitoring p65 Phosphorylation and its Inhibition by SC75741. BenchChem. --INVALID-LINK--

-

Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Bowdish Lab. --INVALID-LINK--

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. --INVALID-LINK--

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. --INVALID-LINK--

-

Bio-protocol. (2017). Nuclear factor-kappa B (NF-κB) luciferase reporter assay. Bio-protocol. --INVALID-LINK--

-

Selleck Chemicals. (n.d.). NF-κB Signaling | NF-kappaB Pathway. Selleck Chemicals. --INVALID-LINK--

-

Novus Biologicals. (n.d.). Western blot Protocol specific for NFkB p65 antibody (NBP1-96139). Novus Biologicals. --INVALID-LINK--

-

ResearchGate. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα... ResearchGate. --INVALID-LINK--

-

Gut. (n.d.). Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP). Gut. --INVALID-LINK--

-

Aggarwal, B. B., & Sung, B. (2009). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Molecules. --INVALID-LINK--

-

Chen, J. H., & Huang, S. M. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Molecules. --INVALID-LINK--

-

National Institutes of Health. (n.d.). Anti-inflammatory effects of novel AP-1 and NF-κB inhibitors in dextran-sulfate-sodium-induced colitis in rats. Experimental and Therapeutic Medicine. --INVALID-LINK--

-

Lawrence, T., & Gilroy, D. W. (2005). Possible new role for NF-kB in the resolution of inflammation. The Journal of the American Society of Nephrology. --INVALID-LINK--

-

Baldwin, A. S. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation. --INVALID-LINK--

-

Selleck Chemicals Japan. (n.d.). NF-κB阻害 | NF-κB Inhibition. Selleck Chemicals Japan. --INVALID-LINK--

-

PubMed. (2008). The differential NF-kB modulation by S-adenosyl-L-methionine, N-acetylcysteine and quercetin on the promotion stage of chemical hepatocarcinogenesis. Free Radical Research. --INVALID-LINK--

-

International Journal of Nanomedicine. (2016). Upregulation of Akt/NF-KB-regulated inflammation and Akt/Bad-rel. International Journal of Nanomedicine. --INVALID-LINK--

-

Bentham Science. (n.d.). Small Molecule Inhibitors of NF-κB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. Mini-Reviews in Medicinal Chemistry. --INVALID-LINK--

-

Gilmore, T. D. (2011). The IκB kinase complex: master regulator of NF-κB signaling. Immunologic Research. --INVALID-LINK--

-

National Institutes of Health. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology. --INVALID-LINK--

-

ResearchGate. (2025). (PDF) Naturally Occurring NF-κB Inhibitors. ResearchGate. --INVALID-LINK--

-

O'Riordan, S. L., & O'Callaghan, J. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? Biomedicines. --INVALID-LINK--

-

Karin, M., & Ben-Neriah, Y. (2008). The IKK Complex, a Central Regulator of NF-κB Activation. Cold Spring Harbor Perspectives in Biology. --INVALID-LINK--

-

PubMed. (2025). Inhibition of IKK complex by (2 methyl butyryl) Shikonin, a naturally occurring naphthoquinone, abrogates melanoma growth and progression via modulation of the IKK/NFκB /EMT signaling axis. International Immunopharmacology. --INVALID-LINK--

-

The Journal of Immunology. (2009). Novel Insights into the Cellular Mechanisms of the Anti-inflammatory Effects of NF-κB Essential Modulator Binding Domain Peptides. The Journal of Immunology. --INVALID-LINK--

-

EMBO Reports. (2017). The IκB kinase complex is a regulator of mRNA stability. EMBO Reports. --INVALID-LINK--

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bowdish.ca [bowdish.ca]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. gut.bmj.com [gut.bmj.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 17. biorxiv.org [biorxiv.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]

- 22. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. signosisinc.com [signosisinc.com]

- 24. researchgate.net [researchgate.net]

In Vitro Discovery and Mechanistic Elucidation of the Anti-Inflammatory Effects of Sodium Methylesculetin Acetate: A Technical Guide

Abstract

Inflammation is a critical biological response, but its dysregulation underlies numerous chronic diseases. The search for novel anti-inflammatory agents is a cornerstone of modern drug discovery. This technical guide outlines a comprehensive in vitro strategy for the discovery and mechanistic characterization of the anti-inflammatory properties of Sodium Methylesculetin Acetate (SMA), a coumarin derivative. While extensive data exists for related compounds like esculetin and 4-methylesculetin, this document provides a logical, field-proven workflow to systematically evaluate SMA itself. We will progress from foundational safety and efficacy assessments in a cellular model of inflammation to the detailed elucidation of its impact on key pro-inflammatory signaling pathways, including NF-κB and MAPKs. Each section provides not only the detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a robust and reproducible discovery cascade.

Introduction: The Rationale for Investigating this compound

Coumarins are a class of natural compounds recognized for a wide spectrum of biological activities. Specifically, derivatives of esculetin, such as 4-methylesculetin, have demonstrated significant antioxidant and anti-inflammatory potential in various studies.[1][2] These compounds are known to modulate key inflammatory mediators and signaling pathways.[3][4] this compound (SMA) is a synthetic derivative designed to potentially improve solubility and bioavailability. The primary hypothesis is that SMA retains or enhances the anti-inflammatory properties of its parent structures.

To validate this hypothesis, a structured in vitro investigation is essential. The murine macrophage cell line, RAW 264.7, serves as an exemplary model system. When stimulated with bacterial lipopolysaccharide (LPS), these cells mimic a robust inflammatory response by producing a host of mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6] This guide details the workflow to assess SMA's ability to attenuate this response.

1.1 Overall Discovery Workflow

The investigation follows a multi-stage process designed to build a comprehensive pharmacological profile of the compound. This ensures that resources are directed toward mechanistic studies only after establishing a baseline of safety and efficacy.

Stage 1: Foundational Assays - Assessing Cellular Safety

Before evaluating anti-inflammatory efficacy, it is critical to determine the concentrations at which SMA is non-toxic to the model cells. A compound that kills the cells would trivially appear to reduce inflammatory markers, leading to false-positive results. The MTT assay is a reliable, colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[7]

2.1 Rationale for MTT Assay

The assay's principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes present in metabolically active, viable cells.[7] The amount of formazan produced is directly proportional to the number of living cells, allowing for the determination of a safe concentration range for SMA.

2.2 Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.[8][9]

-

Compound Treatment: Prepare serial dilutions of SMA in culture medium. After overnight incubation, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of SMA (e.g., 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (medium with the compound's solvent, e.g., DMSO) and a "cells only" control.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]

-

Formazan Formation: Incubate the plate for another 4 hours in the incubator. During this time, viable cells will convert the MTT into visible purple crystals.[10]

-

Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

Calculation: Calculate cell viability as a percentage relative to the vehicle control group:

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

2.3 Data Interpretation and Illustrative Table

The goal is to identify the highest concentration of SMA that does not significantly reduce cell viability (typically >90-95% viability is considered non-toxic). This concentration, and lower doses, will be used for all subsequent anti-inflammatory experiments.

Table 1: Illustrative Cytotoxicity Data for SMA on RAW 264.7 Cells

| SMA Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | Cell Viability (%) |

|---|---|---|---|

| Vehicle Control | 0.854 | 0.042 | 100.0 |

| 1 | 0.861 | 0.051 | 100.8 |

| 5 | 0.849 | 0.039 | 99.4 |

| 10 | 0.833 | 0.045 | 97.5 |

| 25 | 0.825 | 0.050 | 96.6 |

| 50 | 0.712 | 0.061 | 83.4 |

| 100 | 0.450 | 0.055 | 52.7 |

Stage 2: Efficacy Quantification - Measuring Anti-Inflammatory Activity

Once a non-toxic concentration range is established, the next step is to screen for direct anti-inflammatory effects. This is achieved by challenging the cells with LPS and measuring SMA's ability to inhibit the production of key inflammatory mediators.

3.1 Nitric Oxide (NO) Production via Griess Assay

Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a high output of NO.[5] While NO has a very short half-life, it rapidly oxidizes to stable metabolites, primarily nitrite (NO₂⁻).[11] The Griess reaction is a simple and robust colorimetric assay that quantifies nitrite levels in the cell culture supernatant, serving as a reliable indirect measure of NO production.[12]

Protocol: Griess Assay for Nitrite Quantification

-

Cell Seeding and Treatment: Seed RAW 264.7 cells as in the MTT assay (1 x 10⁵ cells/well). Allow them to adhere overnight.

-

Pre-treatment: Remove the medium and add 100 µL of medium containing non-toxic concentrations of SMA (e.g., 5, 10, 25 µM). Incubate for 1-2 hours.

-

Inflammatory Stimulus: Add 100 µL of medium containing LPS to achieve a final concentration of 1 µg/mL.[5] Include the following controls:

-

Negative Control: Cells only (no LPS, no SMA).

-

Positive Control: Cells + LPS (no SMA).

-

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

Sample Collection: Carefully collect 100 µL of supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction:

-

Absorbance Reading: After another 10 minutes, a purple color will develop. Measure the absorbance at 540 nm.[12][13]

-

Quantification: Create a standard curve using known concentrations of sodium nitrite (e.g., 1-100 µM) to calculate the nitrite concentration in the samples.[11]

Illustrative Data Table 2: Effect of SMA on LPS-Induced NO Production

| Treatment Group | Nitrite Conc. (µM) | Std. Deviation | % Inhibition of NO |

|---|---|---|---|

| Control (No LPS) | 1.2 | 0.3 | - |

| LPS (1 µg/mL) | 45.8 | 3.1 | 0.0 |

| LPS + SMA (5 µM) | 35.2 | 2.5 | 23.1 |

| LPS + SMA (10 µM) | 22.1 | 1.9 | 51.7 |

| LPS + SMA (25 µM) | 10.5 | 1.1 | 77.1 |

3.2 Pro-inflammatory Cytokine Production via ELISA

Rationale: TNF-α and IL-6 are pivotal cytokines in the acute inflammatory response.[6] Their overproduction can lead to systemic inflammation and tissue damage. Quantifying the secretion of these proteins provides a direct measure of a compound's immunomodulatory effects. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for this purpose.[14][15]

Protocol: TNF-α and IL-6 Sandwich ELISA

-

Sample Preparation: Use the same cell culture supernatants collected for the Griess Assay.

-

ELISA Procedure: Follow the instructions provided with a commercial mouse TNF-α or IL-6 ELISA kit.[16][17] The general steps are:

-

Capture Antibody Coating: A plate is pre-coated with an antibody specific to the target cytokine (e.g., TNF-α).

-

Sample Incubation: Add standards and cell supernatants to the wells. The cytokine in the sample binds to the capture antibody.

-

Detection Antibody: Add a second, biotinylated antibody that binds to a different epitope on the captured cytokine.[15]

-

Enzyme Conjugate: Add Streptavidin-HRP, which binds to the biotin.[17]

-

Substrate Addition: Add a chromogenic substrate (like TMB). The HRP enzyme catalyzes a color change.[17]

-

Stop Solution: Add an acid to stop the reaction.

-

-

Absorbance Reading: Measure the absorbance, typically at 450 nm.[18]

-

Quantification: Calculate the cytokine concentrations in your samples based on the standard curve generated from recombinant cytokine standards provided in the kit.[18]

Illustrative Data Table 3: Effect of SMA on LPS-Induced Cytokine Secretion

| Treatment Group | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |

|---|---|---|---|---|

| Control (No LPS) | 35 | - | 52 | - |

| LPS (1 µg/mL) | 2850 | 0.0 | 4100 | 0.0 |

| LPS + SMA (10 µM) | 1510 | 47.0 | 2255 | 45.0 |

| LPS + SMA (25 µM) | 741 | 74.0 | 1107 | 73.0 |

Stage 3: Elucidating the Mechanism of Action (MOA)

Having confirmed that SMA inhibits the production of key inflammatory mediators, the next logical step is to investigate how. This involves examining the expression of the enzymes responsible for their production (iNOS and COX-2) and probing the upstream signaling pathways that control their expression.

4.1 Analysis of iNOS and COX-2 Protein Expression via Western Blot

Rationale: The reduction in NO and prostaglandins (the latter being products of COX-2) could be due to direct enzyme inhibition or, more commonly, a reduction in the expression of the iNOS and COX-2 proteins.[19] Western blotting allows for the specific detection and relative quantification of these proteins in cell lysates, revealing whether SMA acts at the level of protein synthesis.[20][21]

Protocol: Western Blot for iNOS and COX-2

-

Cell Lysis: After treating RAW 264.7 cells with SMA and/or LPS for 24 hours, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[19]

-

SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).[20]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Signal Detection: Detect the protein bands using an ECL (enhanced chemiluminescence) reagent and capture the image with a digital imaging system.[20]

-

Densitometry: Quantify the band intensities using software like ImageJ. Normalize the iNOS and COX-2 band intensities to the loading control (β-actin) to correct for any loading differences.[19]

4.2 Probing Upstream Signaling: NF-κB and MAPK Pathways

Rationale: The expression of iNOS, COX-2, and pro-inflammatory cytokines is largely controlled by transcription factors, with Nuclear Factor-kappa B (NF-κB) being the master regulator.[3] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[22] The Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK) are also critical upstream signaling cascades activated by LPS that regulate inflammatory gene expression.[23][24] Investigating the phosphorylation status of key proteins in these pathways can reveal SMA's precise molecular targets.

Protocol: Western Blot for Signaling Proteins

The protocol is identical to the one described in section 4.1, with the following key differences:

-

Treatment Time: LPS-induced phosphorylation of signaling proteins is a rapid event. Therefore, a shorter LPS stimulation time (e.g., 15-60 minutes) is required.[23]

-

Primary Antibodies: Use phospho-specific antibodies (e.g., anti-p-IκBα, anti-p-p65, anti-p-p38) to detect the activated forms of the proteins. It is crucial to also probe for the total protein levels (e.g., anti-IκBα, anti-p65, anti-p38) on a separate blot or after stripping the first one to show that the effect is on phosphorylation, not total protein degradation.

4.3 Analysis of Inflammatory Gene Expression via RT-qPCR

Rationale: To confirm that the observed changes in protein expression are due to changes at the transcriptional level, Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is employed. This highly sensitive technique measures the amount of specific messenger RNA (mRNA) transcripts, such as those for Nos2 (iNOS), Ptgs2 (COX-2), Tnf, and Il6.[25][26]

Protocol: RT-qPCR for Gene Expression

-

Cell Treatment: Treat cells with SMA and/or LPS for a shorter duration than for protein analysis (e.g., 4-6 hours), as mRNA upregulation precedes protein synthesis.

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable method like TRIzol or a column-based kit.[25]

-

cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA will serve as the template for the PCR reaction.[27]

-

qPCR Reaction: Set up the qPCR reaction using the cDNA, specific primers for the target genes (Nos2, Ptgs2, Tnf, Il6) and a housekeeping gene (e.g., Gapdh or Actb for normalization), and a fluorescent dye like SYBR Green.

-

Data Analysis: The instrument measures the fluorescence at each cycle. The cycle threshold (Ct) value is used to determine the initial amount of transcript. The relative expression of target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the LPS-treated control group.[27]

Conclusion and Future Directions

This technical guide provides a systematic, multi-tiered framework for the in vitro characterization of this compound as a potential anti-inflammatory agent. By progressing logically from cytotoxicity to efficacy and finally to mechanism, researchers can build a robust data package. Positive results from this workflow—demonstrating that SMA, at non-toxic doses, can inhibit the production of NO and pro-inflammatory cytokines by suppressing the expression of iNOS and COX-2, likely through the inhibition of the NF-κB and/or MAPK signaling pathways—would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., co-cultures, 3D models) and subsequent in vivo studies of inflammation.

References

- 1. 4-methylesculetin, a coumarin derivative, ameliorates dextran sulfate sodium-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. benchchem.com [benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. benchchem.com [benchchem.com]

- 22. dovepress.com [dovepress.com]

- 23. mdpi.com [mdpi.com]

- 24. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 25. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 26. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. elearning.unite.it [elearning.unite.it]

Sodium Methylesculetin Acetate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Prominence of Coumarins and the Emergence of Sodium Methylesculetin Acetate

Coumarins, a class of benzopyrone-based heterocyclic compounds, are ubiquitous in nature and have long been recognized as a "privileged scaffold" in medicinal chemistry. Their unique structural framework allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] The synthetic accessibility of coumarin derivatives further enhances their appeal for the development of novel therapeutic agents.[3]

This guide focuses on a specific synthetic derivative, this compound (SMAC), also known as Permethol.[4] As a derivative of 4-methylesculetin, SMAC is garnering attention for its potent antioxidant and anti-inflammatory properties.[5] This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of its synthesis, physicochemical properties, proposed mechanisms of action, and detailed protocols for its investigation.

Physicochemical and Structural Characteristics

This compound is a light grey, amorphous powder with high aqueous solubility, a characteristic that enhances its potential for various formulations.[6] Its ionic nature, owing to the sodium salt of the carboxylic acid, contributes to its solubility profile.[7]

| Property | Value | Source |

| IUPAC Name | sodium;2-(6-hydroxy-4-methyl-2-oxochromen-7-yl)oxyacetate | [8] |

| Molecular Formula | C₁₂H₉NaO₆ | [4] |

| Molecular Weight | 272.19 g/mol | [4] |

| Appearance | Light grey amorphous powder | [6] |

| Aqueous Solubility | High | [6] |

| CAS Number | 95873-69-1 | [8] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the creation of the core 4-methylesculetin structure, followed by substitution and salt formation. The following protocol is based on established synthetic routes.[5][9]

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

Part 1: Synthesis of 4-Methylesculetin (Intermediate) [5][9]

-

Reaction Setup: In a round-bottom flask, create a uniform paste by mixing 1,2,4-benzenetriol (hydroxyhydroquinone) and ethyl acetoacetate (1:1 molar ratio).

-

Acid Catalysis: Slowly add 75% sulfuric acid to the paste with stirring. The mixture will dissolve, forming a deep red solution.

-